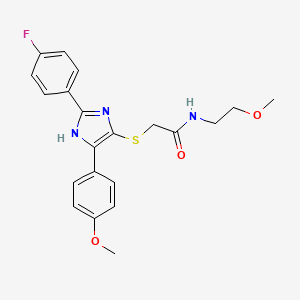
1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives, including pyrazole-based compounds, involves several steps starting from basic sulfonamide or benzene sulfonamide precursors. These compounds are then functionalized with different groups to achieve desired biological activities. For instance, Penning et al. (1997) synthesized a series of 1,5-diarylpyrazole derivatives to block COX-2 in vitro and in vivo, leading to the identification of celecoxib (Penning et al., 1997).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which is crucial for their biological activity. The structural modifications around the pyrazole ring and the substitution pattern on the benzene ring play a significant role in determining the compound's affinity and selectivity toward its biological target. For example, compounds have been designed to enhance antimycobacterial activity with low cytotoxicity by optimizing the phenyl ring at specific positions on the pyrazole (Chen et al., 2021).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, including cyclocondensation, to form heterocyclic compounds with potential antimicrobial and anticancer activities. These reactions often involve interactions with electrophilic centers in the molecule, leading to the formation of complex structures with enhanced biological activities. Thach et al. (2020) synthesized sulfonamides bearing 1,3,5-triarylpyrazoline and 4-thiazolidinone moieties, demonstrating significant antimicrobial activities (Thach et al., 2020).
科学的研究の応用
Chemoprophylaxis for Pneumocystis Carinii Pneumonitis
A study conducted over two years on patients with acute lymphocytic leukemia revealed the effectiveness of trimethoprim-sulfamethoxazole (a compound related to sulfonamides) in preventing Pneumocystis carinii pneumonitis when administered either daily or three consecutive days each week. The study highlighted no development of P. carinii pneumonitis in patients under this regimen, suggesting its potential as a cost-effective and lower-risk chemoprophylactic agent against systemic mycoses compared to daily treatment. This finding underlines the significance of sulfonamides and their derivatives in chemoprophylaxis for specific infections (Hughes et al., 1987).
Treatment of Sulfonamide-Resistant Urinary Tract Infections
Research on the treatment of long-lasting urinary tract infections resistant to sulfonamides indicated that a combination of sulfamethoxazole and trimethoprim significantly enhanced the effectiveness of the treatment. The study suggested that sulfonamide and trimethoprim have a synergistic effect in treating urinary tract infections, highlighting the critical role of sulfonamides in managing resistant infections and supporting the continued use of these compounds in combination therapies (Sourander et al., 1972).
Antituberculous Potential
A study examining the sensitivity of Mycobacterium tuberculosis to trimethoprim-sulfamethoxazole revealed that a significant majority of M. tuberculosis isolates were susceptible to this combination at an MIC similar to that for sensitive rapidly growing mycobacteria. This discovery suggests the potential utility of sulfonamide-based treatments in managing tuberculosis, especially in cases of multiple-drug-resistant and extended drug-resistant tuberculosis, proposing a new avenue for clinical trials and treatment strategies (Forgacs et al., 2009).
Glaucoma and Ocular Effects
A report on a patient who developed bilateral angle-closure glaucoma after taking cotrimoxazole (a sulfonamide combination) underscores the ocular risks associated with sulfonamide therapy. Despite early diagnosis and drug withdrawal, the patient experienced unfavorable outcomes, including total cataract and phthisis bulbi, highlighting the need for awareness and monitoring of ocular side effects in patients under sulfonamide treatment (Spadoni et al., 2007).
特性
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O4S2/c1-13-18(28(25,26)21(3)16-7-5-4-6-8-16)14(2)22(20-13)27(23,24)17-11-9-15(19)10-12-17/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEGKFANQGCCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


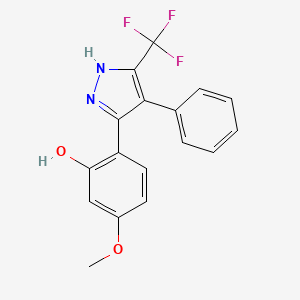

![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2481385.png)
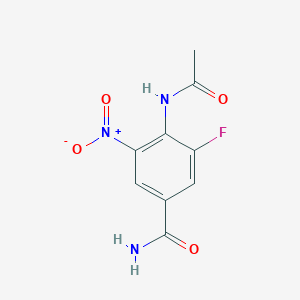
![N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2481389.png)
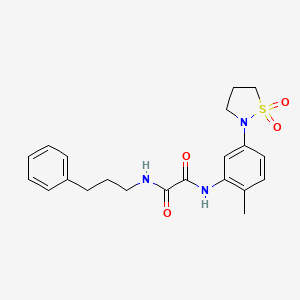
![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)
![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride](/img/structure/B2481393.png)
![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
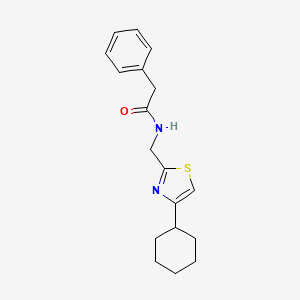
![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2481397.png)

